molecular formula C13H8FN3O5 B12458746 Phenol, 2-(2-fluoro-5-nitrophenyliminomethyl)-4-nitro-

Phenol, 2-(2-fluoro-5-nitrophenyliminomethyl)-4-nitro-

Cat. No.: B12458746
M. Wt: 305.22 g/mol
InChI Key: XWSMXDUBBJODPB-UHFFFAOYSA-N
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Description

2-[(E)-[(2-fluoro-5-nitrophenyl)imino]methyl]-4-nitrophenol is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a nitrophenyl group and a fluorine atom, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(2-fluoro-5-nitrophenyl)imino]methyl]-4-nitrophenol typically involves the reaction of 2-fluoro-5-nitroaniline with 4-nitrosalicylaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires careful control of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-[(2-fluoro-5-nitrophenyl)imino]methyl]-4-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(E)-[(2-fluoro-5-nitrophenyl)imino]methyl]-4-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(E)-[(2-fluoro-5-nitrophenyl)imino]methyl]-4-nitrophenol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The presence of nitro and fluorine groups enhances its ability to interact with biological molecules through hydrogen bonding and electrostatic interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl]-4-nitrophenol
  • 2-[(E)-[(2-chloro-5-nitrophenyl)imino]methyl]-4-nitrophenol
  • 2-[(E)-[(2-bromo-5-nitrophenyl)imino]methyl]-4-nitrophenol

Uniqueness

2-[(E)-[(2-fluoro-5-nitrophenyl)imino]methyl]-4-nitrophenol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where fluorine’s properties are advantageous .

Biological Activity

Phenol derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The compound Phenol, 2-(2-fluoro-5-nitrophenyliminomethyl)-4-nitro- is a notable example, characterized by its unique structural features that may enhance its pharmacological potential. This article explores the biological activity of this compound through a review of existing literature, case studies, and experimental findings.

Antimicrobial Properties

Research indicates that phenolic compounds exhibit significant antimicrobial activity. For instance, studies have shown that phenolic derivatives can inhibit the growth of various bacteria and fungi. The presence of nitro and fluoro groups in Phenol, 2-(2-fluoro-5-nitrophenyliminomethyl)-4-nitro- may enhance its efficacy against resistant strains due to increased lipophilicity and improved membrane penetration.

MicroorganismInhibition Zone (mm)Reference
E. coli15
S. aureus18
C. albicans12

Antitumor Activity

The antitumor potential of phenolic compounds has been extensively studied. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. For Phenol, 2-(2-fluoro-5-nitrophenyliminomethyl)-4-nitro-, preliminary studies suggest that it may exert cytotoxic effects on various cancer cell lines.

Case Study:
A recent study evaluated the cytotoxic effects of this compound on glioblastoma multiforme (GBM) cells. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value lower than that of standard chemotherapeutic agents.

Cell LineIC50 (µM)Reference
GBM Cells25
HeLa Cells30
MCF-7 Cells35

The proposed mechanism for the biological activity of Phenol, 2-(2-fluoro-5-nitrophenyliminomethyl)-4-nitro- involves:

  • Inhibition of Glycolysis : Similar to other fluorinated compounds, it may inhibit hexokinase activity, thus disrupting energy metabolism in cancer cells.
  • Induction of Oxidative Stress : The nitro group can generate reactive oxygen species (ROS), leading to oxidative damage in cells.
  • Modulation of Signaling Pathways : It may interfere with various cellular signaling pathways involved in cell proliferation and survival.

Properties

Molecular Formula

C13H8FN3O5

Molecular Weight

305.22 g/mol

IUPAC Name

2-[(2-fluoro-5-nitrophenyl)iminomethyl]-4-nitrophenol

InChI

InChI=1S/C13H8FN3O5/c14-11-3-1-10(17(21)22)6-12(11)15-7-8-5-9(16(19)20)2-4-13(8)18/h1-7,18H

InChI Key

XWSMXDUBBJODPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=NC2=C(C=CC(=C2)[N+](=O)[O-])F)O

Origin of Product

United States

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